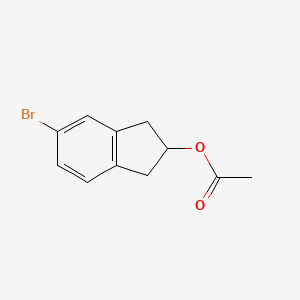
5-Bromo-2,3-dihydro-1H-inden-2-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-dihydro-1H-inden-2-YL acetate is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bromoform and Atmospheric Chemistry
Bromoform is a significant source of atmospheric organic bromine, contributing to reactive halogens in the troposphere and lower stratosphere. Originating from macroalgal and planktonic sources, its sea-to-air flux plays a crucial role in atmospheric chemistry. The spatial and temporal variability of bromoform emissions suggests important implications for understanding the global bromine cycle and its impact on atmospheric processes (Quack & Wallace, 2003).
Downstream Processing of Biologically Produced Chemicals
The separation and purification of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, are critical for their commercial viability. These processes account for a significant portion of production costs. Innovations in downstream processing are essential for improving the yield, purity, and energy efficiency of these bioproducts, underscoring the importance of research in developing more effective separation technologies (Xiu & Zeng, 2008).
Acetoin Production Enhancement
Acetoin, along with its reduced form 2,3-butanediol, is recognized for its wide range of applications in food, cosmetics, and as a bio-based platform chemical. Research into optimizing strains, substrates, and process controls for acetoin production highlights the potential of genetic engineering and medium optimization in increasing productivity. This focus on enhancing acetoin production reflects the broader interest in utilizing microbial processes for value-added chemicals (Xiao & Lu, 2014).
Zeolite Acidity Characterization
Research on zeolite acidity characterization contributes to our understanding of solid acids' catalytic properties, relevant in refining and petrochemical processes. Zeolites, with their well-defined pore structures and acidity, are essential for catalytic applications. Studies on zeolite acidity help in designing more efficient catalysts for chemical synthesis, including the manipulation of compounds similar to "5-Bromo-2,3-dihydro-1H-inden-2-yl acetate" (Farneth & Gorte, 1995).
Environmental Impact of Brominated Compounds
The environmental distribution and toxicology of brominated compounds, such as 2,4,6-tribromophenol, underscore the importance of understanding these chemicals' environmental and health impacts. Their ubiquitous presence due to natural production and anthropogenic sources necessitates ongoing research into their behavior, degradation products, and potential risks (Koch & Sures, 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . This suggests that 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound has a wide range of molecular and cellular effects.
Properties
IUPAC Name |
(5-bromo-2,3-dihydro-1H-inden-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLOFGGLMITAEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C1)C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479853 |
Source


|
| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862135-60-2 |
Source


|
| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)









